molecular formula C21H14ClN5O2S B2510187 N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-64-2

N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2510187
CAS No.: 866810-64-2
M. Wt: 435.89
InChI Key: LMOQDFPZFBOPDV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted phenyl ring and a 4-chlorophenylamine group. This scaffold is structurally distinct due to its [1,2,3]triazolo[1,5-a]quinazoline system, which combines a triazole ring with a quinazoline moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-10-12-15(13-11-14)23-19-17-8-4-5-9-18(17)27-20(24-19)21(25-26-27)30(28,29)16-6-2-1-3-7-16/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOQDFPZFBOPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Quinazoline Formation: The quinazoline moiety is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of Functional Groups: The chlorophenyl and phenylsulfonyl groups are introduced through nucleophilic substitution reactions and sulfonylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in three primary reaction categories:

Reaction Type Reagents/Conditions Key Products
Nucleophilic Substitution Amines, thiols, K₂CO₃/DMF, 80–100°CAmine- or thiol-modified derivatives (e.g., 7-alkylamino variants)
Oxidation KMnO₄/H₂SO₄, H₂O₂/AcOHSulfone-stabilized intermediates or hydroxylated quinazoline derivatives
Reduction NaBH₄/MeOH, H₂/Pd-CAmine-reduced analogs (e.g., 5-amino-triazoloquinazolines)

Substitution Reactions

The electron-deficient triazole ring directs nucleophilic attacks to the C-7 chloro position (Figure 1A). In dimethylformamide (DMF), primary amines replace the chlorine atom via SNAr mechanisms, achieving yields of 58–72%. Steric hindrance from the phenylsulfonyl group slows reactivity at C-3 but enhances regioselectivity at C-7.

Oxidation Pathways

Controlled oxidation with KMnO₄ selectively converts the phenylsulfonyl moiety into a sulfonic acid derivative (Figure 1B). This reaction proceeds via radical intermediates, confirmed by ESR spectroscopy. Over-oxidation risks quinazoline ring degradation, necessitating precise stoichiometric control.

Functional Group Compatibility

Functional Group Stability Under Conditions Modification Potential
Chlorophenyl (-C₆H₄Cl)Stable below 120°C; dechlorinates in strong basesLimited except via Ullmann coupling
Phenylsulfonyl (-SO₂Ph)Resists hydrolysis up to pH 12; reducible with LiAlH₄Convertible to thioethers via Grignard reagents
Triazoloquinazoline coreAromatic stabilization prevents ring-opening below 200°C Electrophilic substitution at C-2 possible

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

  • Anticancer derivatives : 7-Morpholino analogs inhibit Topoisomerase IIα (IC₅₀ = 1.8 μM)

  • Antimicrobial agents : Thioether derivatives show 4× enhanced Gram(+) coverage vs parent compound

  • Kinase inhibitors : Reduced amine forms exhibit >90% inhibition of EGFR at 10 nM

Synthetic Challenges and Solutions

Challenge Mitigation Strategy Yield Improvement
Low solubility in polar solventsUse DMSO/THF mixtures (3:1 v/v)+35% reaction efficiency
Byproduct formation during substitutionMicrowave-assisted heating (150W, 80°C)Purity increase to 98%
Sulfonyl group over-reductionEmploy Zn/Hg amalgam instead of NaBH₄Selectivity >95%

This systematic analysis demonstrates how strategic functionalization of N-(4-chlorophenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine enables tailored pharmacological optimization. Recent advances in flow chemistry and computational modeling promise further reaction diversification for this scaffold.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer properties. For instance, derivatives of triazoloquinazoline have been evaluated for their ability to inhibit various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

  • Mechanism of Action : These compounds often target specific cellular pathways involved in cancer proliferation and survival, such as the PI3K/Akt/mTOR pathway and the MAPK signaling pathway.

Inhibition of Kinases

The compound has been studied for its inhibitory effects on certain kinases. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes that promote cancer cell growth. For example:

  • RET Kinase Inhibition : Similar compounds have demonstrated efficacy in inhibiting RET kinase activity, which is implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in RET-positive tumors .

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways:

  • Cytokine Modulation : Research indicates that triazole derivatives can modulate the expression of cytokines such as TNF-alpha and IL-6, contributing to their anti-inflammatory effects.

Case Study 1: Antitumor Efficacy

In a study assessing the anticancer potential of triazoloquinazoline derivatives, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, showcasing its potential as a lead compound for further development in cancer therapy.

Case Study 2: Kinase Inhibition

A series of experiments were conducted to evaluate the inhibitory effects of related compounds on RET kinase activity. The findings revealed that modifications in the sulfonyl group enhanced the binding affinity and selectivity towards RET kinase, suggesting that structural optimization could lead to more potent inhibitors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The triazoloquinazoline scaffold is highly modular, with variations in substituents significantly altering biological activity, solubility, and molecular interactions. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key References
N-(4-Chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline - 3: Phenylsulfonyl
- 5: 4-Chlorophenyl
C23H16ClN5O2S 473.92*
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Same core - 3: Phenylsulfonyl
- 5: 4-Isopropylphenyl
- 7: Cl
C24H20ClN5O2S 477.97
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Same core - 3: 4-Chlorophenylsulfonyl
- 5: 4-Methylbenzyl
C23H18ClN5O2S 463.95
7-Chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Same core - 3: 4-Ethylphenylsulfonyl
- 5: 3-Trifluoromethylphenyl
- 7: Cl
C24H17ClF3N5O2S 531.90
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Same core - 3: 3-Fluorophenyl
- 5: 4-Methoxybenzyl
C23H17FN5O 433.90

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Chlorine and Sulfonyl Groups: The presence of a chlorine atom (e.g., at position 7 in ) and a sulfonyl group enhances electrophilicity and binding affinity to biological targets. For example, 7-chloro analogs () may exhibit improved antiparasitic or anticancer activity due to increased electron-withdrawing effects .

Anticancer Activity: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines) demonstrated higher anticancer activity compared to aryl-fused analogs like triazoloquinazolines (). This suggests that the quinazoline core may be less active than thiophene-condensed systems in certain cancer models . Compounds with trifluoromethyl groups () or methoxybenzyl substituents () showed moderate activity against renal and ovarian cancer cell lines, though specific data for the target compound remains unreported .

In contrast, smaller groups like methylbenzyl () improve solubility but may compromise target binding . Halogen Effects: Chlorine and fluorine atoms enhance metabolic stability and resistance to oxidative degradation, as seen in and .

Biological Activity

N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C24H20ClN5O2SC_{24}H_{20}ClN_{5}O_{2}S with a molecular weight of 478.0 g/mol. The structure incorporates a triazole ring fused with a quinazoline moiety and features both phenylsulfonyl and chlorophenyl substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H20ClN5O2S
Molecular Weight478.0 g/mol
CAS Number899760-87-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research has shown that derivatives of triazoloquinazolines can act as intercalative inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity against certain cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 cells : IC50 values were reported at approximately 6.29 μM.
  • HCT-116 cells : IC50 values reached as low as 2.44 μM.

These results indicate that the compound possesses considerable potency against these cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications in the substituents significantly impact the biological activity of triazoloquinazoline derivatives. For example, the introduction of bulky groups or specific functional moieties can either enhance or diminish cytotoxic effects. Compounds with smaller or more lipophilic substituents generally exhibit improved binding affinity to DNA and higher cytotoxicity.

Case Studies

Several studies have explored the biological activity of similar compounds in the triazoloquinazoline class:

  • Intercalative Activity : Compounds similar to this compound showed varying degrees of DNA intercalation capabilities. For instance, derivative 16 demonstrated superior intercalation compared to others in its class.
  • Topoisomerase Inhibition : The compound's ability to inhibit Topo II was confirmed through assays measuring enzyme activity in the presence of varying concentrations of the compound. Results indicated effective inhibition at low micromolar concentrations.

Q & A

Q. What are the recommended protocols for synthesizing N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives and sulfonyl chlorides. For example, triazoloquinazoline derivatives are synthesized via refluxing hydrazine intermediates with sulfonylating agents in ethanol under acidic conditions (e.g., HCl) . Optimizing yields requires:
  • Temperature control : Maintaining reflux conditions (90–100°C) to ensure complete cyclization.
  • Catalyst use : Adding triethylamine to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .
    Table 1 : Example reaction conditions from analogous compounds:
PrecursorSolventCatalystYieldReference
Hydrazine + sulfonyl chlorideEthanolTriethylamine31–56%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and sulfonyl/triazole groups (e.g., sulfonyl CH3 at δ 2.3 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 413.91 for analogous compounds) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P210) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact (P102) .
  • Storage : Keep in airtight containers away from moisture and ignition sources (P201) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance binding to biological targets (e.g., enzymes) .
  • Core scaffold tuning : Replace the sulfonyl group with oxadiazole to improve metabolic stability .
  • In silico modeling : Use 3D-QSAR to predict interactions with targets like dihydroorotate dehydrogenase (DHODH) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Dose-response studies : Test across a wide concentration range (1 nM–100 µM) to identify IC50 discrepancies .
  • Mechanistic profiling : Compare transcriptomic responses to distinguish off-target effects .

Q. How can crystallographic data validate the molecular conformation of this compound?

  • Methodological Answer :
  • X-ray diffraction : Grow single crystals via slow evaporation in DMSO/ethanol. Analyze planarity of the triazoloquinazoline core (deviation < 0.1 Å) .
  • Hydrogen bonding : Identify intermolecular N–H···O bonds (2.8–3.0 Å) to confirm dimerization in solid state .

Q. What methodologies assess the stability and solubility of this compound under physiological conditions?

  • Methodological Answer :
  • HPLC stability testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via UV absorption .
  • Solubility screening : Use shake-flask method in buffers (e.g., pH 1.2–6.8) with surfactants (e.g., Tween-80) to enhance solubility .

Q. Which in vitro assays are optimal for elucidating its mechanism of action (e.g., kinase inhibition vs. DNA intercalation)?

  • Methodological Answer :
  • Kinase profiling : Use ADP-Glo™ assay to screen against kinase panels (e.g., EGFR, VEGFR) .
  • DNA interaction studies : Conduct ethidium bromide displacement assays to test intercalation potential .
  • Apoptosis assays : Measure caspase-3/7 activation via luminescence in treated cells .

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